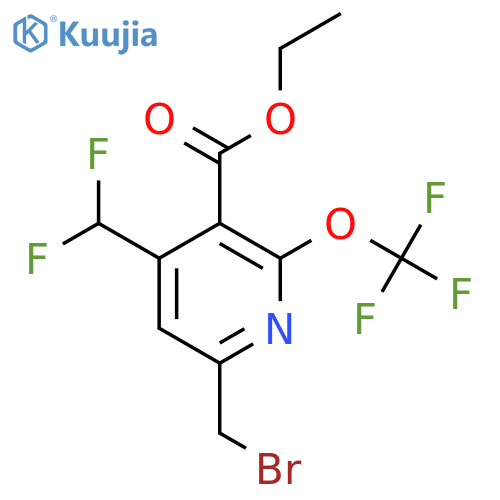Cas no 1804668-53-8 (Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate)

1804668-53-8 structure
商品名:Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate
CAS番号:1804668-53-8
MF:C11H9BrF5NO3
メガワット:378.090080022812
CID:4844010
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate
-
- インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)7-6(8(13)14)3-5(4-12)18-9(7)21-11(15,16)17/h3,8H,2,4H2,1H3
- InChIKey: XYEFFTZOVGYHGI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(F)F)C(C(=O)OCC)=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081249-1g |
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate |
1804668-53-8 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
1804668-53-8 (Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
